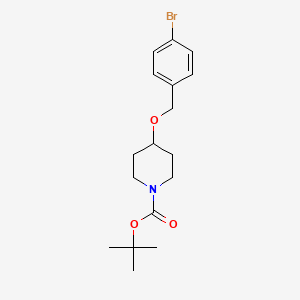

3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

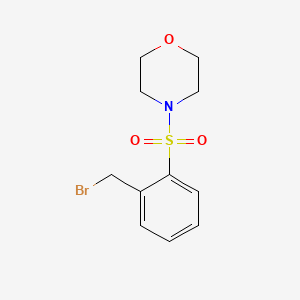

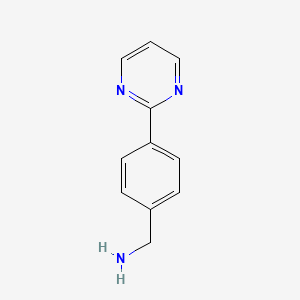

“3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” is a sulfonamide derivative . This molecule exhibits versatility, making it suitable for various experiments exploring biochemical effects .

Molecular Structure Analysis

The molecular formula of “3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” is C10H16N2O2S . Its average mass is 228.311 Da and its monoisotopic mass is 228.093246 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” include a molecular weight of 228.31 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass is 228.09324893 g/mol and its topological polar surface area is 80.6 Ų .科学的研究の応用

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, closely related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, are versatile intermediates in the asymmetric synthesis of amines. These imines activate for nucleophilic addition and are effective in synthesizing a variety of enantioenriched amines (Ellman, Owens, & Tang, 2002).

Electrochemical Cleavage and pKa Study

Research on substituted benzenesulfonamides, including tert-butyl sulfonylcarbamates, has revealed insights into their electrochemical cleavage potentials and pKa values, contributing to selective deprotection strategies (Nyassé, Grehn, Ragnarsson, Maia, Monteiro, Leito, Koppel, & Koppel, 1995).

Protected β-Amino Acids Synthesis

The Reformatsky reagent's addition to N-sulfonylimines derived from benzenesulfonamide variants, like 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, facilitates the synthesis of protected β-amino acids, showcasing the compound's utility in organic synthesis (Robinson & Wyatt, 1993).

Synthesis of Natural or Unnatural Polyamine Derivatives

Compounds like N,N'‐Dibenzenesulfonylputrescine, which are structurally related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, have shown potential in the synthesis of natural or unnatural polyamine derivatives (Linden & Bienz, 1999).

Preparation of Unsymmetrically Substituted Azoxy Compounds

In a study involving various amines and amino derivatives, including tert-butylamine and p-toluenesulfonamide, the preparation of unsymmetrically substituted azoxy compounds was demonstrated, underscoring the compound's relevance in chemical synthesis (Moriarty, Hopkins, Prakash, Vaid, & Vaid, 1990).

Anti-HIV Activity of Derivatives

Research on derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide has shown promising anti-HIV activity, indicating its potential in therapeutic applications (Brzozowski & Sa̧czewski, 2007).

Synthesis of N-Protected Amino Acids

The facile synthesis of N-protected amino acids, including derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, highlights its utility in preparing various biochemically significant compounds (Mattingly, 1990).

Immunomodulatory Activity

Derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide have been studied for their immunomodulatory activity, providing insights into their effects on human peripheral blood lymphocytes (Nizheharodava, Ksendzova, Sysa, Yurkevich, Labai, Shadyro, & Zafranskaya, 2020).

Use in Coordination Chemistry

Copper(II) complexes with sulfonamides derived from 2-picolylamine, similar to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, have been studied, indicating their application in coordination chemistry and as chemical nucleases (Macías, Villa, Salgado, Borrás, González-Álvarez, & Sanz, 2006).

Enantioselective Fluorescence Sensing

A study involving 3-tert-butylaniline derivatives, structurally related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, demonstrated their application in enantioselective fluorescence sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).

Comparative Biological Activity Study

A comparative study of the biological activity of pyridazine-sulfonamide aminophenol type compounds, which include derivatives of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, has provided insights into their therapeutic applications (Chatterjee, Maity, Halder, Ghosh, Jana, Mahapatra, & Sinha, 2022).

Synthesis of N-Substituted Derivatives

Research on synthesizing new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, structurally related to 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide, has contributed to understanding their potential as therapeutic agents for Alzheimer's disease and Type-2 Diabetes (Abbasi, Rehman, Siddiqui, Hadi, Mumtaz, Shah, Ashraf, & Abbasi, 2019).

作用機序

Safety and Hazards

The safety data sheet for “3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . Discharge into the environment must be avoided .

特性

IUPAC Name |

3-amino-N-tert-butyl-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXBKPLJCSBPRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)

![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)

![[1-(2-Furylmethyl)piperid-4-yl]methanol](/img/structure/B1325053.png)